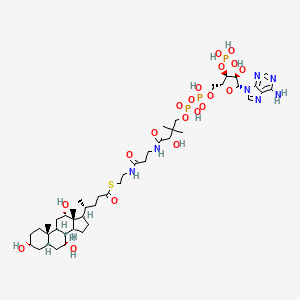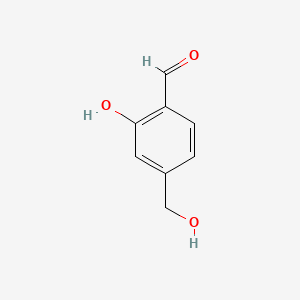
Aniflorine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniflorine is a member of quinazolines.
Aplicaciones Científicas De Investigación
Chlorine-Anion Separation : A study by Biesaga, Kwiatkowska, and Trojanowicz (1997) focused on the development of a method for the determination of chlorine anions in water using ion chromatography and capillary electrophoresis, which might be relevant to understanding the chemical properties and applications of compounds like Aniflorine in analytical chemistry (Biesaga, Kwiatkowska, & Trojanowicz, 1997).
Chlorine Gas and Sodium Chlorate Production : Karlsson and Cornell (2016) reviewed the selectivity between chlorine and oxygen evolution in chlorate and chlor-alkali production, which could be relevant to the industrial applications of chlorine-based compounds (Karlsson & Cornell, 2016).
Electrolysis in Water Disinfection : Bergmann, Rollin, and Iourtchouk (2009) conducted a study on the risks of perchlorate formation in drinking water disinfected by direct electrolysis, which might be relevant for understanding the environmental and safety aspects of chlorine-containing compounds like this compound (Bergmann, Rollin, & Iourtchouk, 2009).
Chlorine Species in Environmental Electrochemistry : A review by Malpass and Motheo (2021) presented advances in the application of active anode materials in environmental electrochemistry, which might provide insights into the electrochemical properties and environmental applications of compounds related to this compound (Malpass & Motheo, 2021).
Perchlorate Reduction and Bioremediation : Coates and Achenbach (2004) discussed the microbiology and biochemistry of microorganisms capable of reductively transforming perchlorate into chloride, which could be relevant for understanding the bioremediation potential of chlorine-containing compounds like this compound (Coates & Achenbach, 2004).
Active Chlorine Species Electrogeneration : Moura et al. (2014) investigated the evolution of chlorine-related species electrogenerated on specific anode surfaces, which might be relevant for understanding the electrochemical behavior of this compound in various applications (Moura et al., 2014).
Propiedades
| 29048-81-5 | |
Fórmula molecular |
C20H21N3O3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
(3R)-3-[2-(dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)15-9-5-4-8-14(15)20(25)11-12-23-18(24)13-7-6-10-16(26-3)17(13)21-19(20)23/h4-10,25H,11-12H2,1-3H3/t20-/m1/s1 |
Clave InChI |
HSGFCNFPJXZBFJ-HXUWFJFHSA-N |
SMILES isomérico |
CN(C)C1=CC=CC=C1[C@@]2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
SMILES |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
SMILES canónico |
CN(C)C1=CC=CC=C1C2(CCN3C2=NC4=C(C3=O)C=CC=C4OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)


![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)
![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1212548.png)
![4-Benzylsulfanylthieno[2,3-d]pyrimidine](/img/structure/B1212549.png)
![1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1212550.png)
![4-[2,3-dihydroxy-3-(2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl]-3,5-dimethyloxolan-2-one](/img/structure/B1212551.png)
![3,7,9,22,24,28-Hexahydroxy-11,20-dimethyl-16-oxaheptacyclo[15.11.1.02,15.06,15.08,13.018,23.025,29]nonacosa-6,8(13),9,11,17(29),18(23),19,21,24-nonaene-5,14,26-trione](/img/structure/B1212555.png)
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1212556.png)


